molecular formula C15H19BrN2O B13875818 (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone

(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone

Cat. No.: B13875818
M. Wt: 323.23 g/mol
InChI Key: NZNHGIVFMJAJRI-UHFFFAOYSA-N
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Description

(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is an organic compound that features a brominated phenyl group and a cyclobutyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including neurological disorders and cancers .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-phenyl)-(4-methyl-piperazin-1-yl)-methanone
  • (4-Bromo-phenyl)-(4-ethyl-piperazin-1-yl)-methanone
  • (4-Bromo-phenyl)-(4-propyl-piperazin-1-yl)-methanone

Uniqueness

(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19BrN2O

Molecular Weight

323.23 g/mol

IUPAC Name

(4-bromophenyl)-(4-cyclobutylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H19BrN2O/c16-13-6-4-12(5-7-13)15(19)18-10-8-17(9-11-18)14-2-1-3-14/h4-7,14H,1-3,8-11H2

InChI Key

NZNHGIVFMJAJRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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